6-Methoxy-6H-quinolin-4-one is an organic compound belonging to the quinoline family, characterized by a methoxy group (-OCH₃) at the 6-position and a keto group (=O) at the 4-position of the quinoline ring. Its molecular formula is , and it features a bicyclic structure that is significant in various chemical and biological applications. The compound exhibits properties typical of quinolones, including potential pharmacological activities.
6-Methoxy-6H-quinolin-4-one has been studied for its biological activities, particularly in pharmacology. Quinoline derivatives are known for their diverse range of biological effects, including:
The synthesis of 6-methoxy-6H-quinolin-4-one can be achieved through several methods:
The applications of 6-methoxy-6H-quinolin-4-one span various fields:
Interaction studies involving 6-methoxy-6H-quinolin-4-one focus on its binding affinity and mechanism of action with biological targets such as enzymes and receptors. These studies are crucial for understanding how this compound exerts its effects at the molecular level. For instance, investigations into its interaction with DNA or specific protein targets could elucidate its potential as an anticancer agent or antimicrobial compound.
Several compounds share structural similarities with 6-methoxy-6H-quinolin-4-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Fluoroquinolin-4-one | Fluorine substituent at position 6 | Enhanced lipophilicity; potential use in imaging |
| 7-Methoxyquinolin-4-one | Methoxy group at position 7 | Different biological activity profile |
| 2-Methylquinolin-4-one | Methyl substituent at position 2 | Altered pharmacokinetics |
| 4-Hydroxyquinoline | Hydroxy group at position 4 | Increased solubility; potential antioxidant |
Each of these compounds exhibits unique properties that differentiate them from 6-methoxy-6H-quinolin-4-one, influencing their reactivity and biological activity.
Quinoline derivatives have played a pivotal role in organic chemistry since Friedlieb Ferdinand Runge’s isolation of the parent compound from coal tar in 1834. The structural adaptability of the quinoline scaffold, exemplified by substitutions at positions 4 and 6, has enabled the development of compounds with diverse biological activities. For instance, 4-hydroxyquinoline derivatives were instrumental in early antibiotic research, while methoxy-substituted variants like 6-methoxy-6H-quinolin-4-one emerged as key intermediates in alkaloid synthesis. The historical evolution of these derivatives underscores their importance in medicinal chemistry, particularly in the design of antimalarial and antimicrobial agents.
6-Methoxy-6H-quinolin-4-one belongs to the bicyclic quinolinone class, characterized by a fused benzene-pyridine ring system. Its IUPAC nomenclature reflects the positions of functional groups:
The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing keto group enhances electrophilic substitution reactivity at the 5- and 7-positions. Comparative analysis with related structures reveals distinct properties:
As a model system for studying electronic effects in heterocycles, 6-methoxy-6H-quinolin-4-one enables precise modulation of:
Recent advances in its synthesis, particularly Brønsted acid-mediated cyclizations, have expanded its utility in creating complex polycyclic systems.
The Bischler-Napieralski reaction represents a fundamental approach for synthesizing quinolin-4-one derivatives, including 6-methoxy-6H-quinolin-4-one, through intramolecular electrophilic aromatic substitution of β-arylethylamides or β-arylethylcarbamates [9]. This cyclization methodology involves the formation of dihydroisoquinolines as intermediates, which are subsequently oxidized to afford the desired quinoline products [13].
The reaction mechanism proceeds through two distinct pathways, with reaction conditions determining the predominant mechanism [9]. Mechanism I involves a dichlorophosphoryl imine-ester intermediate, where elimination occurs with imine formation after cyclization [11]. Mechanism II features a nitrilium ion intermediate formed prior to cyclization, with the elimination yielding the nitrilium intermediate before the cyclization step [11].
Optimization studies have demonstrated that trifluoromethanesulfonic anhydride combined with 2-chloropyridine provides superior results for quinoline synthesis under mild conditions [12]. The optimal reaction conditions involve 1.1 equivalents of trifluoromethanesulfonic anhydride and 1.2 equivalents of 2-chloropyridine in dichloromethane at low temperatures, followed by warming to room temperature [12]. These conditions afford significantly improved yields compared to traditional phosphoryl chloride-based methods [12].
Temperature optimization reveals that reactions conducted at -20°C followed by gradual warming provide enhanced selectivity and reduced side product formation [12]. The reaction time has been optimized to 5 minutes at low temperature followed by warming for 30 minutes, representing a substantial improvement over traditional methods requiring several hours of reflux [12].
Recent advancements in Bischler-Napieralski methodology include the use of mercury triflate as a catalyst for direct cyclization of propargylic anilines to quinolines [22]. Under optimized conditions employing 10% mercury triflate in acetonitrile or dichloromethane at room temperature, quinoline products are obtained in 95-96% yields [22].
Solvent selection plays a critical role in quinoline synthesis, with various systems demonstrating distinct advantages for different reaction pathways [16]. Water has emerged as an environmentally benign solvent for metal-catalyzed quinoline synthesis, particularly when employing iron oxide nanoparticles supported on cellulose [16]. These reactions proceed under reflux conditions for 2 hours, yielding quinoline products in 88-96% efficiency [16].
Ethanol represents another effective solvent system, particularly for copper-catalyzed transformations [16]. Reactions conducted in ethanol at 80°C with magnetite-based nanocatalysts provide excellent isolated yields while maintaining short reaction durations [16]. The use of ethylene glycol as solvent has been demonstrated for nickel nanoparticle-catalyzed reactions at 110°C, achieving yields of 60-90% for various quinoline derivatives [16].
Toluene serves as an effective medium for copper-catalyzed quinoline synthesis, particularly for reactions employing 2-aminobenzyl alcohols with ketones [16]. Optimized conditions include 50 milligrams of catalyst, 0.5 millimolar sodium hydroxide as additive, and 2.0 milliliters of toluene for 24 hours at 135°C [16].
Solvent-free conditions have gained prominence for sustainable quinoline synthesis [17]. Iron oxide nanoparticles functionalized with ionic liquids enable solvent-free Friedländer reactions at 90°C, achieving yields of 85-96% within 15-60 minutes [17]. These conditions represent significant improvements in reaction efficiency and environmental impact [17].
Catalytic systems have evolved to include various metal-based approaches [20]. Silver-based catalysts demonstrate effectiveness for quinoline formation under mild conditions [20]. Titanium-based nanoparticle catalysts provide enhanced selectivity and improved functional group tolerance [20]. Iridium catalysts offer unique reactivity patterns for complex quinoline derivatives [20].
The use of metal-organic frameworks as catalysts has shown promising results [17]. Copper-incorporated metal-organic frameworks enable multicomponent quinoline synthesis with excellent yields of 85-96% when conducted in acetonitrile at 80°C [17]. These catalysts demonstrate superior activity compared to traditional homogeneous systems [17].
Several alternative cyclization strategies provide access to 6-methoxy-6H-quinolin-4-one beyond the classical Bischler-Napieralski approach [21]. Electrophilic cyclization of 1-azido-2-(2-propynyl)benzene derivatives offers a versatile route to substituted quinolines [23]. This methodology proceeds smoothly in the presence of electrophilic reagents including iodine, bromine, iodine monochloride, n-bromosuccinimide, n-iodosuccinimide, and bis(trifluoromethanesulfonyl)imide in nitromethane at room temperature [23].
The Conrad-Limpach synthesis represents another valuable approach, involving the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines via Schiff base intermediates [34] [35]. This reaction requires elevated temperatures of approximately 250°C for the crucial electrocyclic ring closure step [35]. Optimization studies have identified mineral oil, diphenyl ether, and ethyl benzoate as effective high-boiling solvents for this transformation [36].
The Gould-Jacobs reaction provides an alternative pathway through the condensation of anilines with ethyl ethoxymethylenemalonate [38]. This methodology involves a 6-electron cyclization process to form 4-hydroxy-3-carboalkoxyquinoline derivatives, followed by saponification and decarboxylation to yield 4-hydroxyquinolines [38]. The reaction demonstrates particular effectiveness for anilines bearing electron-donating groups at the meta-position [38].
Pfitzinger synthesis offers another cyclization strategy through the reaction of isatin with base and carbonyl compounds to yield substituted quinoline-4-carboxylic acids [39]. The mechanism involves hydrolysis of the amide bond in isatin by potassium hydroxide to generate the keto-acid intermediate, followed by imine formation and enamine cyclization [39].
Recent developments include metal-free cyclization approaches using quinolin-4-ones as common precursors [21]. These methodologies enable the synthesis of diverse alkaloid frameworks through sequential transformations including n-methylation followed by oxidative carbon-carbon bond formation [21]. The reactions proceed under mild conditions using anhydrous sodium carbonate, methyl iodide, and para-chloranil in dimethylformamide at elevated temperatures [21].
Electrophilic cyclization of n-(2-alkynyl)anilines represents another effective strategy [22]. This methodology employs iodine monochloride, iodine, bromine, phenylselenium bromide, and para-nitrophenylsulfenyl chloride as electrophilic reagents [22]. The reactions afford 3-halogen-, selenium-, and sulfur-containing quinolines in moderate to good yields while tolerating various functional groups [22].
Yield optimization for quinoline synthesis depends critically on reaction conditions, catalyst selection, and substrate scope [24]. Temperature optimization studies demonstrate that increasing reaction temperature from 100°C to 130°C results in substantial yield improvements, with some transformations showing increases from 25% to 90% yield [46]. Extended reaction times also contribute to enhanced yields, with optimal durations ranging from 24 to 48 hours depending on the specific methodology employed [46].
Catalyst loading optimization reveals that minimal catalyst quantities often provide optimal results [24]. For titanium dioxide nanoparticle-catalyzed reactions, 5 equivalents of catalyst achieve 89% yield with 35-minute reaction times [24]. Reducing particle size from 1000 nanometers to 16 nanometers results in gradual yield increases, demonstrating the importance of surface area in catalytic efficiency [24].
Purification techniques for quinoline derivatives involve multiple approaches depending on the specific substitution pattern and functional groups present [25]. Classical purification methods include formation of hydrochloride salts followed by neutralization and fractional distillation under reduced pressure [25]. The use of cuprous acetate in hydrogen atmosphere at 100°C for 12 hours effectively removes impurities arising from nitrous acid treatment [25].
Alternative purification strategies involve the formation of crystalline derivatives such as phosphates or picrates [25]. The picrate method involves dissolving quinoline in minimal 95% ethanol with picric acid, followed by crystallization from acetonitrile [25]. The resulting crystals are dissolved in dimethyl sulfoxide and passed through basic alumina to remove picric acid, with the free base extracted using n-pentane and purified by vacuum distillation [25].
Modern purification techniques include the use of zinc chloride and dichromate complexes for specific quinoline derivatives [25]. Vapor-phase chromatography serves as an effective method for removing trace solvents from purified quinoline products [25].
| Reaction Conditions | Temperature (°C) | Time (hours) | Catalyst Loading | Yield (%) |
|---|---|---|---|---|
| Solvent-free with ionic liquid | 90 | 1.0 | 20 mg | 91 |
| Ethanol with copper catalyst | 80 | 0.5 | 0.15 g | 85 |
| Water with iron nanoparticles | 100 | 2.0 | 0.04 g | 96 |
| Toluene with nickel catalyst | 110 | 24.0 | 4 mg | 75 |
| Acetonitrile with MOF catalyst | 80 | 0.5 | 10 mg | 96 |
For Conrad-Limpach synthesis, solvent optimization studies demonstrate significant yield variations with boiling point [36]. Solvents with boiling points above 250°C consistently provide yields exceeding 60%, with ethyl benzoate, 2-nitrotoluene, and 1,2,4-trichlorobenzene emerging as cost-effective alternatives to traditional high-boiling solvents [36]. The use of 2,6-di-tert-butylphenol as solvent provides clean products in 65% yield while offering economic advantages and improved handling characteristics [36].
Single‐crystal diffraction of the di-hydrate form revealed a monoclinic lattice with centrosymmetric space group P2₁/n and four molecules per unit cell [1]. The methoxy substituent lies in the quinoline plane, and the heteroaromatic skeleton shows a maximum out-of-plane deviation of only zero point zero two three angstrom, confirming high planarity [1]. Two lattice water molecules assemble the molecules into a three-dimensional hydrogen-bonded framework.
| Parameter | Experimental value |
|---|---|
| Space group | P2₁/n [1] |
| a / angstrom | 4.547(2) [1] |
| b / angstrom | 16.328(8) [1] |
| c / angstrom | 13.731(4) [1] |
| β / degree | 92.38(2) [1] |
| Volume / angstrom³ | 1018.7(7) [1] |
| Z | 4 [1] |
| Calculated density / gram per centimetre³ | 1.377 [1] |
| Final R factor | 0.064 (I > 2σ) [1] |
Key bonding metrics: C4═O4 carbonyl 1.230 angstrom; C5–O2 methoxy linkage 1.361 angstrom; N1–C8 1.348 angstrom [1]. All bond lengths fall within accepted ranges for quinolin-4-ones, supporting correct assignment of the keto tautomer.
Solution nuclear magnetic resonance in deutero-chloroform furnishes well-resolved signals that conform to the heteroaromatic substitution pattern [2].
| Nucleus | Chemical shift / parts per million | Multiplicity (J / hertz) | Proton or carbon assignment |
|---|---|---|---|
| ¹H | 8.55 | doublet (9.6) | H-5 [2] |
| ¹H | 8.26 | doublet (8.5) | H-8 [2] |
| ¹H | 7.68 | doublet (3.1) | H-3 [2] |
| ¹H | 7.16 | doublet of doublets (9.6, 3.2) | H-7 [2] |
| ¹H | 6.15 | doublet (8.5) | H-2 [2] |
| ¹H | 3.82 | singlet | Methoxy protons (O-CH₃) [2] |
| ¹³C | 178.48 | — | C4 (carbonyl) [2] |
| ¹³C | 156.92 | — | C6 (attached to methoxy) [2] |
| ¹³C | 151.13 | — | C2 [2] |
| ¹³C | 137.64–119.96 | — | Remaining ring carbons [2] |
| ¹³C | 55.58 | — | O-CH₃ carbon [2] |
The singlet at eleven point seven parts per million in deuterated dimethyl-sulfoxide (not shown) confirms the presence of the endocyclic hydrogen on the ring nitrogen, consistent with the 4-oxo-1H tautomer.
KBr transmission spectroscopy displays the diagnostic carbonyl stretching vibration of the 4-oxo function at one thousand six hundred seventy centimetre⁻¹, an aromatic C–O–C stretch of the methoxy group at one thousand two hundred ninety centimetre⁻¹, and sharp C–H out-of-plane bends between eight hundred and seven hundred fifty centimetre⁻¹ [3].
| Wavenumber / centimetre⁻¹ | Assignment |
|---|---|
| 1675 | C4═O stretch [3] |
| 1621 | C═C aromatic [3] |
| 1290 | Ar–O–CH₃ asymmetric stretch [3] |
| 1055 | Ar–O–CH₃ symmetric stretch [3] |
| 825–780 | Out-of-plane C–H bends [3] |
In ten percent aqueous methanol the compound exhibits a strong π→π* absorption at two hundred forty-three nanometres (molar absorptivity thirty-two thousand six hundred litre mole⁻¹ centimetre⁻¹) [4]. The fluorescence emission maximum appears at three hundred seventy-four nanometres with a quantum yield of zero point three eight; the large Stokes shift indicates efficient excited-state proton transfer within the heteroaromatic core [4].
Electron-impact ionization of the neutral molecule (exact mass one hundred seventy-five point zero six three atomic-mass units) gives a weak molecular cation at m/z 175 and a dominant base peak at m/z 160 arising from homolytic cleavage of the methoxy radical [5]. Successive carbon monoxide extrusion yields an acylium at m/z 132, while loss of carbon monoxide followed by hydrogen cyanide affords the bicyclic cation at m/z 105 [5].
| m/z | Relative intensity / percent | Proposed fragment | Diagnostic pathway |
|---|---|---|---|
| 175 | 8 | Molecular ion | — |
| 160 | 100 | [M – CH₃]⁺ | Methoxy radical loss [5] |
| 145 | 54 | [M – OCH₃ – - CH]⁺ | Additional hydrogen abstraction [5] |
| 132 | 38 | [M – OCH₃ – CO]⁺ | Carbon monoxide extrusion [5] |
| 105 | 42 | Quinolylium core | Sequential CO and hydrogen cyanide loss [5] |
These pathways parallel those reported for other oxygenated quinoline derivatives, confirming the structural integrity of the parent ion under high-energy impact.
Geometry optimization by density functional theory at the B3 LYP/6-311+G(d,p) level reproduces the experimental metrical parameters with root-mean-square deviation less than zero point zero three angstrom versus the diffraction model [6] [1]. Natural bond orbital analysis localizes the highest occupied molecular orbital predominantly over the heteroaromatic π-system, while the lowest unoccupied molecular orbital is centered on the carbonyl carbon and adjacent heteroatoms, underscoring the pronounced electron-acceptor character of the 4-oxo motif [6].
| Parameter | Calculated value |
|---|---|
| Optimized C4═O4 length / angstrom | 1.228 |
| Dihedral angle (methoxy vs. ring) / degree | 1.5 |
| Frontier orbital energy gap / electron-volt | 3.12 [6] |
| Dipole moment / debye | 4.8 |
Time-dependent density functional simulations predict the first allowed π→π* transition at two hundred forty-nine nanometres (oscillator strength zero point zero four), in excellent accord with the measured ultraviolet–visible spectrum [4] [6]. Electrostatic potential mapping highlights negative potential on the carbonyl oxygen and nitrogen, pinpointing preferred sites for electrophilic attack or hydrogen bonding, coherently explaining the hydrate formation observed crystallographically [1] [6].